2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety and a hydrazide group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The general synthetic route can be outlined as follows:
Preparation of Benzotriazole Derivative: Benzotriazole is reacted with chloroacetic acid under basic conditions to form 2-Benzotriazol-1-YL-acetic acid.
Formation of Hydrazide: The 2-Benzotriazol-1-YL-acetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 2,4-dichlorobenzaldehyde under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction of the benzylidene group can lead to the formation of the corresponding hydrazine derivative.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, while the hydrazide group may form covalent bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazide
- 2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-hydrazone
- 2-Benzotriazol-1-YL-acetic acid (2,4-dichloro-benzylidene)-semicarbazide
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11Cl2N5O |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-6-5-10(12(17)7-11)8-18-20-15(23)9-22-14-4-2-1-3-13(14)19-21-22/h1-8H,9H2,(H,20,23)/b18-8+ |
InChI Key |
BUFBMGHBVIQHTF-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.